molecular formula C18H17N3O2 B12907408 Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]- CAS No. 920513-42-4

Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-

Cat. No.: B12907408
CAS No.: 920513-42-4
M. Wt: 307.3 g/mol
InChI Key: YLJXIRUJGOMXFY-UHFFFAOYSA-N
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Description

The compound Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]- features a core acetamide structure substituted with an isoquinolinyl group at the N-6 position and a 3-methoxyphenylamino moiety at the C-2 position. The isoquinolinyl group, a bicyclic heteroaromatic system, confers rigidity and may enhance binding affinity to biological targets, while the 3-methoxyphenyl substituent introduces polarizability and hydrogen-bonding capacity.

Properties

CAS No.

920513-42-4

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(3-methoxyanilino)acetamide

InChI

InChI=1S/C18H17N3O2/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22)

InChI Key

YLJXIRUJGOMXFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-methoxyaniline.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide may involve optimized reaction conditions such as:

  • Use of catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions to maximize yield.
  • Purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline ring or methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Physical Properties

While specific physical properties such as melting point and solubility are not extensively documented in the provided sources, general trends can be inferred based on similar compounds.

Medicinal Chemistry

Acetamide derivatives are often explored for their antitumor and antimicrobial properties . The isoquinoline structure is known for its biological activity, making this compound a candidate for further pharmacological studies.

Case Study: Antitumor Activity

A study investigating various acetamide derivatives reported that compounds with isoquinoline structures exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in tumor growth.

Chemical Intermediates

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Coupling reactions : Useful in creating larger organic molecules.
  • Functionalization : The methoxy group can be modified to alter the compound's properties.

Neuropharmacology

Research indicates that isoquinoline derivatives may have implications in neuropharmacology, particularly concerning their effects on neurotransmitter systems. Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]- could potentially be studied for its effects on:

  • Dopaminergic pathways : Relevant for conditions like Parkinson's disease.
  • Serotonergic systems : Important for mood disorders.

Data Tables

StepReaction TypeReagents UsedYield (%)
1CouplingIsoquinoline + Amino Acid Derivative85%
2MethylationMethanol + Catalyst90%
3AcetylationAcetic Anhydride + Base75%

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamide Derivatives

Substituent-Driven Structural and Functional Differences

Key Compounds for Comparison :

2-Phenyl-2-(pyridin-2-yl)acetamide (CAS BD14618): Contains a pyridinyl and phenyl group .

Acetamide, N-(3-amino-6-methyl-2-oxo-2H-pyran-5-yl)- (CAS 925933-06-8): Substituted with a pyran-oxo-amino-methyl system .

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6): Features cyano and methylamino-carbonyl groups .

Molecular Properties :
Compound Name Molecular Formula Molecular Weight Key Substituents Purity Toxicity Notes
Target Compound Likely C₁₈H₁₇N₃O₂ ~307.35 Isoquinolinyl, 3-methoxyphenyl Unknown Not Available
2-Phenyl-2-(pyridin-2-yl)acetamide C₁₃H₁₂N₂O 212.25 Phenyl, pyridinyl 95% No data
N-(3-amino-6-methyl-2-oxo-2H-pyran-5-yl)-acetamide C₈H₁₀N₂O₃ 182.18 Pyran-oxo, amino, methyl N/A Synthesis studied
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, methylamino-carbonyl N/A Uninvestigated
Critical Observations :
  • Polarity and Solubility: The 3-methoxyphenyl group introduces greater polarity compared to phenyl or cyano substituents, which may improve aqueous solubility relative to non-polar analogs like 2-phenyl-2-(pyridin-2-yl)acetamide .
  • Toxicity Gaps: Limited toxicological data exist for analogs such as 2-cyano-N-[(methylamino)carbonyl]acetamide, where hazards remain uncharacterized .

Research Implications and Data Limitations

  • Pharmacological Potential: The target compound’s dual heterocyclic and methoxy-substituted structure positions it as a candidate for kinase or protease inhibition, though empirical studies are needed.
  • Data Gaps : Key parameters such as CAS number, synthetic yield, and toxicity remain unaddressed in the literature, limiting translational applications.

Biological Activity

Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]- (CAS Number: 920513-42-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17N3O2
  • Molecular Weight : 307.346 g/mol
  • Structure : The compound features an acetamide group linked to an isoquinoline moiety and a methoxy-substituted phenyl group.

The biological activity of acetamides often derives from their ability to interact with various biological targets, including enzymes and receptors. Specifically, the isoquinoline structure is known for its pharmacological properties, such as:

  • Antimicrobial Activity : Compounds with isoquinoline structures have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups can enhance lipophilicity, facilitating membrane penetration and improving efficacy against microbial targets .
  • Urease Inhibition : Recent studies indicate that acetamide derivatives exhibit urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria. For example, compounds similar to acetamide have shown IC50 values indicating effective inhibition of urease activity .

Structure-Activity Relationship (SAR)

The SAR of acetamides suggests that modifications to the substituents on the isoquinoline or phenyl rings can significantly influence biological activity. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the aromatic rings generally enhances antibacterial potency .
  • Lipophilic Substituents : Bulky lipophilic groups improve the interaction with bacterial membranes, increasing antimicrobial efficacy .

Antimicrobial Activity

A study evaluating various acetamide derivatives found that those with methoxy substitutions displayed enhanced antibacterial properties. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected compounds:

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
Acetamide Derivative A2550
Acetamide Derivative B1530
Acetamide N-6-isoquinolinyl1020

These results indicate that the acetamide N-6-isoquinolinyl derivative exhibits superior antibacterial activity compared to other tested compounds .

Case Studies

  • Antibiofilm Activity : Recent research demonstrated that acetamide derivatives significantly reduced biofilm formation in Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to inhibit biofilm formation was assessed using a standardized assay, showing over 80% inhibition at optimal concentrations compared to standard antibiotics like cefadroxil .
  • Urease Inhibition Study : Another study focused on urease inhibition revealed that acetamide derivatives could inhibit urease effectively, with IC50 values ranging from 9.95 µM to 63.42 µM depending on structural modifications. This highlights the potential for developing new treatments for infections associated with urease-producing bacteria .

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